molecular formula C12H11N3O B2454688 N-(3-aminopyridin-4-yl)benzamide CAS No. 918550-20-6

N-(3-aminopyridin-4-yl)benzamide

Cat. No. B2454688
CAS RN: 918550-20-6
M. Wt: 213.24
InChI Key: SZLOJKOWPMPOBH-UHFFFAOYSA-N
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Description

“N-(3-aminopyridin-4-yl)benzamide” is a chemical compound with the CAS Number: 918550-20-6 . It has a molecular weight of 213.24 . The IUPAC name for this compound is N-(3-amino-4-pyridinyl)benzamide .


Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11N3O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • N-(3-Aminopyridin-4-yl)benzamide and its derivatives have been a subject of interest in the synthesis of various chemical compounds. For instance, 2-Hydroxy-N-(pyridin-4-yl)benzamide, a related compound, has been synthesized from salicylic acid and 4-aminopyridine, demonstrating the feasibility of synthesizing high yields under mild reaction conditions and simple process operations (H. Dian, 2010).

Biological Evaluation and Pharmacokinetics

  • This compound analogs have shown potential biological applications. For example, certain derivatives have been evaluated against human recombinant alkaline phosphatase and recombinant human and rat ecto-5'-nucleotidases, indicating their potential in medicinal chemistry as they can bind nucleotide protein targets (A. Saeed et al., 2015).

Therapeutic Potential

  • The compound's derivatives have been investigated for their therapeutic potential. For instance, in the context of neuroleptics, certain benzamides of N,N-disubstituted ethylenediamines, which include 3-aminopyridine derivatives, have been synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential in treating psychosis (S. Iwanami et al., 1981).

Antifibrotic and Anticancer Effects

  • Certain benzamide derivatives, like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have shown promise as potential oral anti-fibrotic drugs, and also exert anti-metastatic effects in breast cancer models (Y. W. Kim et al., 2008).

Antibacterial Applications

  • Benzamide derivatives containing aminopyridine have been explored for their antibacterial activities. For example, certain compounds showed antibacterial activity against gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Farook Adam et al., 2016).

Histone Deacetylase Inhibition

  • Benzamide-based histone deacetylases (HDACs) inhibitors possessing N-(aminopyridine) residue have been synthesized and evaluated, showing potent antiproliferative activity and significant antitumor activity in xenograft models in mice, suggesting their applicability in cancer therapy (Qingwei Zhang, Jian-qi Li, 2012).

Safety and Hazards

The safety information for “N-(3-aminopyridin-4-yl)benzamide” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential health hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(3-aminopyridin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLOJKOWPMPOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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